SORT-PGRN interaction inhibitor 1
CAS No.: 100957-85-5
Cat. No.: VC20747342
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100957-85-5 |
|---|---|
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | 1-benzyl-3-tert-butylpyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C15H18N2O2/c1-15(2,3)13-9-12(14(18)19)17(16-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,18,19) |
| Standard InChI Key | IJXYLILRNVOJNF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2 |
Introduction
Structure and Chemical Properties
Molecular Structure
1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid is characterized by a pyrazole core, which is a five-membered ring containing two adjacent nitrogen atoms. The compound contains three key substituents: a benzyl group attached to the N1 position, a tert-butyl group at the C3 position, and a carboxylic acid group at the C5 position of the pyrazole ring . This specific arrangement of functional groups contributes to its unique chemical and physical properties, influencing its reactivity and potential applications in various chemical processes.
Physical and Chemical Properties
The compound has a molecular formula of C₁₅H₁₈N₂O₂ and can be uniquely identified by its CAS number 100957-85-5 . Its structure can be represented by the following InChI notation: InChI=1/C15H18N2O2/c1-15(2,3)13-9-12(14(18)19)17(16-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,18,19) . This notation provides a standardized representation of the compound's structure that can be used for database searches and structural comparisons.
Key Structural Features and Their Implications
The presence of the benzyl group contributes to the compound's hydrophobicity and provides a site for potential π-π interactions with aromatic systems. The tert-butyl group adds significant steric bulk, which can influence the compound's reactivity and three-dimensional conformation. The carboxylic acid functional group provides acidic properties and opportunities for hydrogen bonding, allowing for potential interactions in various chemical and biological environments .
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| CAS Number | 100957-85-5 |
| Key Functional Groups | Pyrazole ring, benzyl group, tert-butyl group, carboxylic acid |
| Solubility | Likely soluble in organic solvents; limited water solubility |
| Hydrogen Bonding Capability | Donor and acceptor through carboxylic acid group |
| Acidity | Acidic character due to carboxylic acid group |
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid typically involves a multi-step process that begins with the formation of the pyrazole core structure. The pyrazole ring is commonly formed through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. This cyclocondensation reaction establishes the basic heterocyclic framework upon which further modifications can be made to introduce the specific substituents required for the target compound.
Purification and Characterization
After synthesis, the compound typically requires purification through techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC). The purity and structural confirmation can be assessed through various analytical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. X-ray crystallography can provide definitive structural information, including bond lengths, bond angles, and packing arrangements in the solid state, as demonstrated for related pyrazole carboxylic acid compounds .
Chemical Reactivity
Reactivity of the Carboxylic Acid Group
The carboxylic acid functional group in 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid can participate in a variety of chemical transformations typical of carboxylic acids. These include esterification reactions with alcohols to form esters, amidation reactions with amines to form amides, and reduction reactions with appropriate reducing agents to form alcohols. The carboxylic acid group also participates in acid-base reactions, allowing for salt formation with bases, which can be useful for modifying solubility properties or for formulation purposes.
Hydrogen Bonding Capabilities
The carboxylic acid group provides both hydrogen bond donor and acceptor capabilities, which can be significant for intermolecular interactions in the solid state and in solution. X-ray crystallographic studies of related compounds have demonstrated that pyrazole carboxylic acids can form dimeric structures through intermolecular O-H⋯O hydrogen bonding . This hydrogen bonding capability is relevant for understanding crystal packing arrangements and potentially for interactions with biological targets.
Structural Comparisons
Comparison with Related Pyrazole Derivatives
The structural features of 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid can be compared with those of related pyrazole derivatives to understand structure-property relationships. For instance, the related compound 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid differs in having a 4-tert-butylbenzyl group instead of a simple benzyl group at the N1 position and a phenyl group instead of a tert-butyl group at the C3 position . Such structural variations can significantly influence properties like solubility, crystal packing, and biological activity.
Crystal Structure Insights
Crystallographic data from related compounds provide valuable insights into potential structural features of 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid. For example, in the crystal structure of 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the pyrazole ring makes specific dihedral angles with the phenyl and tert-butylbenzyl rings (18.80(12)° and 77.13(5)° respectively), and the carboxylate group is inclined at 8.51(14)° with respect to the pyrazole ring . These angular relationships influence the three-dimensional conformation of the molecule, which can be crucial for its interactions with potential biological targets.
Structure-Property Relationships
The specific arrangement of substituents in 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid contributes to its unique physicochemical profile. The benzyl and tert-butyl groups provide hydrophobic character, which influences solubility in organic solvents and potentially affects lipophilicity for biological applications. The carboxylic acid group introduces polar character and hydrogen bonding capabilities. This balance between hydrophobic and hydrophilic elements creates an amphiphilic character that may be advantageous for certain applications in medicinal chemistry or materials science.
Analytical Characterization
Spectroscopic Analysis
The structural characterization of 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid typically involves a combination of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. In ¹H NMR spectroscopy, characteristic signals would be expected for the aromatic protons of the benzyl group, the methylene protons connecting the benzyl group to the pyrazole ring, the singular proton at the C4 position of the pyrazole ring, the methyl protons of the tert-butyl group, and the carboxylic acid proton. In ¹³C NMR spectroscopy, distinctive signals would correspond to the carbonyl carbon of the carboxylic acid, the various carbons of the pyrazole ring, and the carbons of the benzyl and tert-butyl substituents.
Mass Spectrometry
Mass spectrometry provides confirmation of the molecular weight and can reveal characteristic fragmentation patterns. For 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid, the molecular ion would be expected at m/z 258, corresponding to the molecular formula C₁₅H₁₈N₂O₂. Fragment ions might include those resulting from the loss of the tert-butyl group or the carboxylic acid group, providing structural confirmation through fragmentation analysis.
Infrared Spectroscopy
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in the compound. The carboxylic acid group would show a strong carbonyl (C=O) stretching absorption typically around 1700 cm⁻¹ and a broad O-H stretching band in the 3000-2500 cm⁻¹ region. The aromatic and heterocyclic systems would contribute C=C and C=N stretching absorptions in the 1600-1400 cm⁻¹ region. The tert-butyl and benzyl groups would show characteristic C-H stretching absorptions in the 3000-2850 cm⁻¹ region.
| Quantity | Price Range (€) | Estimated Delivery |
|---|---|---|
| 100 mg | 111.00 | April 22, 2025 |
| 250 mg | 159.00 | April 22, 2025 |
| 1 g | 566.00 | April 22, 2025 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume